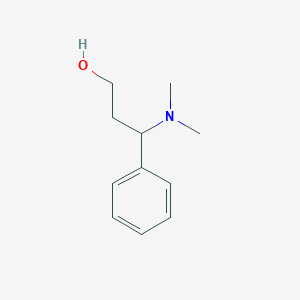

3-(Dimethylamino)-3-phenylpropan-1-ol

Overview

Description

The compound “3-(Dimethylamino)-3-phenylpropan-1-ol” is an organic compound that contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a dimethylamino group (consisting of a nitrogen atom bonded to two methyl groups), and a propan-1-ol group (a three-carbon chain with a hydroxyl group at one end) .

Molecular Structure Analysis

The molecular structure of “3-(Dimethylamino)-3-phenylpropan-1-ol” would likely be influenced by the presence of the phenyl, dimethylamino, and propan-1-ol groups .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Dimethylamino)-3-phenylpropan-1-ol” are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitution, elimination, and addition .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Dimethylamino)-3-phenylpropan-1-ol” would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and dimethylamino groups would likely make the compound polar and potentially soluble in water .Scientific Research Applications

Enantioselective Reduction in Drug Synthesis

3-(Dimethylamino)-3-phenylpropan-1-ol is a crucial intermediate in the synthesis of antidepressants. Its production can be enhanced through the semi-rational engineering of carbonyl reductase enzymes. For instance, mutations in the Sporobolomyces salmonicolor carbonyl reductase significantly improved the enantioselectivity in producing this compound, making it a valuable asset in drug synthesis (Zhang et al., 2015).

Chemical Synthesis and Reactions

The compound has been synthesized through various chemical reactions, demonstrating its versatility in organic chemistry. For example, it can be prepared from benzaldehyde and malonic acid using the Knoevenagel reaction, followed by reduction processes (Xiang, 2006). Additionally, its interaction with mesyl chloride and phenols through an azetidinium ion approach has been studied, revealing insights into its chemical behavior and potential applications (O’Brien et al., 2002).

Role in Antidepressant Development

3-(Dimethylamino)-3-phenylpropan-1-ol serves as a key chiral intermediate in the asymmetric synthesis of certain antidepressants, like fluoxetine. This highlights its importance in the development of pharmaceuticals targeting mental health conditions (He Shan-zhen, 2009).

Potential Antimicrobial Applications

Research has indicated that 3-phenylpropan-1-ol, a related compound, exhibits inhibitory action against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for similar compounds, including 3-(dimethylamino)-3-phenylpropan-1-ol (Richards & McBride, 1973).

Implications in Cancer Research

The compound has been linked to the study of cytotoxins towards human colon cancer cells. Certain derivatives show significant cytotoxic activity, making them potential candidates for cancer treatment research (Pati et al., 2007).

Versatility in Chemical Reactions

It has been utilized in various chemical reactions, such as the KHSO4-assisted Michael Addition-elimination reaction, demonstrating its versatility in organic synthesis (Devi et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(dimethylamino)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)11(8-9-13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVKPNWVGBWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-3-phenylpropan-1-ol | |

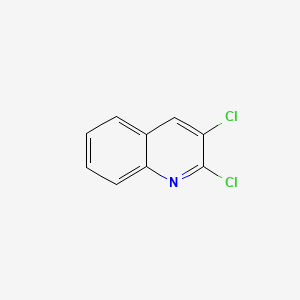

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

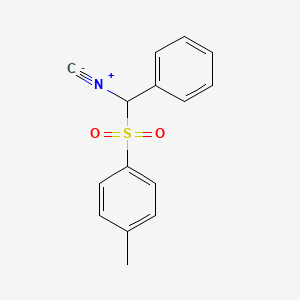

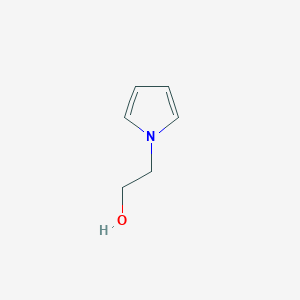

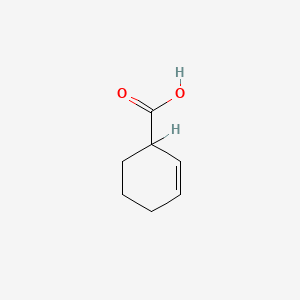

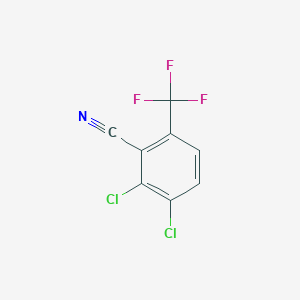

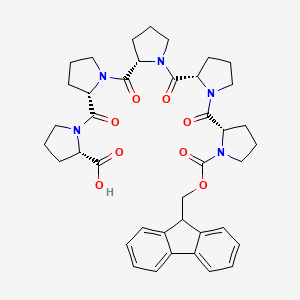

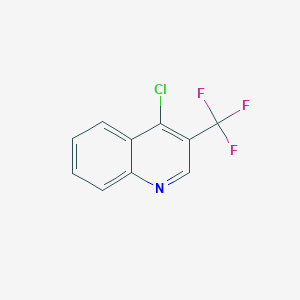

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1353792.png)